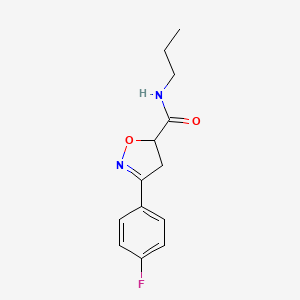

![molecular formula C12H15NO4 B5521594 methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate](/img/structure/B5521594.png)

methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds closely related to methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate often involves complex organic reactions, including the use of Schiff bases reduction routes and reactions with formaldehyde under basic conditions to form various products with intricate molecular structures (Ajibade & Andrew, 2021) (Solujić, Nelson, & Fischer, 1999).

Molecular Structure Analysis

Molecular structure and spectroscopic properties of related compounds, characterized by X-ray diffraction, FT-IR, and UV–Vis spectroscopy, show that these compounds can form various molecular structures stabilized by intermolecular interactions, such as hydrogen bonding (Demircioğlu, Kaştaş, & Büyükgüngör, 2015).

Chemical Reactions and Properties

Compounds similar to methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate participate in various chemical reactions, including interactions with proton donors and undergo specific solvation processes, which highlight their potential chemical reactivity and application in synthesis (Ruysen & Zeegers-Huyskens, 1986) (Penso et al., 2003).

Physical Properties Analysis

The physical properties of compounds related to methyl N-methyl-N-[(4-methylphenoxy)carbonyl]glycinate, such as miscibility, phase transitions, and the ability to form specific crystal structures, can provide insights into their physical behavior and potential uses in materials science (Deng et al., 2008).

Chemical Properties Analysis

Analysis of the chemical properties of related compounds, including their reactivity in the presence of various chemical agents and under different conditions, reveals the versatility and potential applications of these compounds in chemical synthesis and other areas (Furutani et al., 2002).

科学的研究の応用

Miscibility and Osteocompatibility of Biodegradable Blends

A study on the miscibility and in vitro osteocompatibility of biodegradable blends involving polyphosphazenes and poly(lactic acid-glycolic acid) (PLAGA) demonstrates the application of complex chemicals in biomaterials for musculoskeletal applications. These blends show promise for cell adhesion, proliferation, and enhanced phenotypic expression in primary rat osteoblasts in vitro, indicating their potential in medical materials and tissue engineering (Deng et al., 2008).

Photocatalytic and Photoelectrochemical Applications

Research on graphitic carbon nitride (g-C3N4) at different temperatures for visible/UV photocatalytic performance and photoelectrochemical sensing illustrates the utilization of specific chemical compounds for environmental and sensing applications. The improved photocatalytic activity and potential in photoelectrochemical sensing applications highlight the role of advanced materials in environmental remediation and detection technologies (Mo et al., 2015).

Carbon Dioxide Capture and Absorption

Studies on the absorption of carbon dioxide into various solutions, such as amino acid ionic liquids, showcase the application of chemical compounds in CO2 capture technologies. These studies explore the efficiency and kinetics of CO2 absorption, contributing to the development of more effective and environmentally friendly methods for addressing climate change and greenhouse gas emissions (Zhou et al., 2012).

Supercapacitors and Energy Storage

Research on nitrogen-doped porous carbon for supercapacitors demonstrates the use of chemical modifications to enhance the electrochemical performance of energy storage devices. The synthesis process and the resulting improvements in specific capacitance, rate capability, and cycling durability underscore the significance of chemical engineering in advancing energy storage technologies (Jiang et al., 2015).

特性

IUPAC Name |

methyl 2-[methyl-(4-methylphenoxy)carbonylamino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9-4-6-10(7-5-9)17-12(15)13(2)8-11(14)16-3/h4-7H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIMITSQTRXZSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)N(C)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)

![6-hydroxy-5-isobutyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5521548.png)

![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)

![2-[(4-methylpyridin-3-yl)carbonyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5521562.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B5521584.png)

![N-(4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide](/img/structure/B5521591.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,5-difluorobenzenesulfonamide](/img/structure/B5521595.png)

![ethyl 5-ethyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5521608.png)

![1-{[2-(diethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5521614.png)